molecular formula C11H13BrN2O2S2 B2591461 1-((4-bromophenyl)sulfonyl)-2-(ethylthio)-4,5-dihydro-1H-imidazole CAS No. 868216-51-7

1-((4-bromophenyl)sulfonyl)-2-(ethylthio)-4,5-dihydro-1H-imidazole

Cat. No.: B2591461
CAS No.: 868216-51-7
M. Wt: 349.26
InChI Key: YHGSZDPVSIKQEW-UHFFFAOYSA-N
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Description

1-((4-Bromophenyl)sulfonyl)-2-(ethylthio)-4,5-dihydro-1H-imidazole is a specialized chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a 4,5-dihydro-1H-imidazole (imidazoline) core, a privileged structure in pharmacology known for its ability to interact with a range of biological targets. The presence of the (4-bromophenyl)sulfonyl group enhances the molecule's potential as a precursor for the development of sulfonamide derivatives, which are frequently explored for their inhibitory activity against various enzymes. The 2-(ethylthio) ether linkage contributes to the molecule's metabolic stability and influences its lipophilicity, which are critical parameters in lead compound optimization. The primary research value of this compound lies in its application as a versatile building block for constructing novel hybrid molecules. Molecular hybridization, which combines distinct pharmacophores into a single entity, is a established strategy for developing new therapeutic candidates, particularly in areas such as oncology. The imidazoline scaffold is notably suited for concepts involving kinase inhibition and has been identified in compounds with a range of biological activities. Researchers utilize this specific reagent to synthesize and screen new chemical entities for potential antiproliferative, antioxidant, and receptor-binding properties. All studies involving this product must be conducted under appropriate laboratory safety protocols. This product is labeled "For Research Use Only" and is strictly not for diagnostic or therapeutic applications, or human use of any kind.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2S2/c1-2-17-11-13-7-8-14(11)18(15,16)10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGSZDPVSIKQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-bromophenyl)sulfonyl)-2-(ethylthio)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Ethylthio substitution: The final step involves the substitution of an ethylthio group onto the imidazole ring, which can be achieved using ethylthiol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-((4-bromophenyl)sulfonyl)-2-(ethylthio)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

1-((4-bromophenyl)sulfonyl)-2-(ethylthio)-4,5-dihydro-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((4-bromophenyl)sulfonyl)-2-(ethylthio)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected Imidazole Derivatives

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Features Reference
1-((4-Bromophenyl)sulfonyl)-2-(ethylthio)-4,5-dihydro-1H-imidazole 1-(4-BrC₆H₄SO₂), 2-(EtS) C₁₅H₁₃BrN₂O₂S 365.24 Sulfonyl group enhances stability; ethylthio increases lipophilicity
2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole 2-(4-BrC₆H₄), 1-pentyl, 4,5-diphenyl C₂₆H₂₅BrN₂ 463.40 Bulky aryl groups induce steric hindrance; bromophenyl enhances π-stacking
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole 1-(PhSO₂), 2-(3,4-Cl₂C₆H₃CH₂S) C₁₆H₁₃Cl₂N₂O₂S₂ 415.32 Dichlorophenyl group increases molecular weight and potential bioactivity
2-(4-Fluorophenyl)-1-(3-methoxyphenyl)-4,5-dimethyl-1H-imidazole 2-(4-FC₆H₄), 1-(3-MeOC₆H₄), 4,5-dimethyl C₁₈H₁₇FN₂O 296.34 Fluorine and methoxy groups modulate electronic density and solubility

Key Observations :

  • Electronic Modulation : Electron-withdrawing groups (e.g., sulfonyl , bromophenyl ) stabilize the imidazole ring, while electron-donating groups (e.g., methoxy ) enhance nucleophilicity.
  • Lipophilicity : Ethylthio and alkyl/aryl substituents (e.g., pentyl ) improve membrane permeability, critical for pharmaceutical applications.

Crystallographic and Conformational Analysis

  • Dihedral Angles: In 2-(4-bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole , the imidazole ring forms dihedral angles of 30.1°, 64.3°, and 42.0° with adjacent aryl groups, indicating significant non-planarity. Comparable distortions are expected in the target compound due to the sulfonyl group’s steric demand.
  • Software Tools : Structures are validated using SHELX and visualized via ORTEP-3 , ensuring accuracy in bond lengths and angles.

Biological Activity

The compound 1-((4-bromophenyl)sulfonyl)-2-(ethylthio)-4,5-dihydro-1H-imidazole , often abbreviated as compound 4f , has garnered attention in recent years for its potential biological activities, particularly in the field of oncology. This article aims to synthesize existing research findings regarding its biological activity, including its antitumor properties, mechanisms of action, and comparative efficacy against other compounds.

Synthesis and Structural Characteristics

The synthesis of compound 4f involves the reaction of 4-bromophenylsulfonyl derivatives with ethylthio groups, resulting in an imidazole structure that is known for its diverse biological activities. The compound's structure can be summarized as follows:

  • Molecular Formula : C12_{12}H12_{12}BrN2_{2}O2_{2}S
  • Molecular Weight : 358.2 g/mol

Antitumor Activity

Recent studies have demonstrated that compound 4f exhibits significant antitumor activity across various cancer cell lines. Notably, it has shown promising results in the following areas:

  • In Vitro Antiproliferative Activity : Compound 4f was evaluated against three cancer cell lines: A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer). The results indicated that 4f has a lower IC50_{50} value compared to standard chemotherapeutic agents such as 5-Fluorouracil (5-FU) and Methotrexate (MTX), suggesting a higher potency in inhibiting tumor cell growth .

Table 1: Antiproliferative Activity of Compound 4f

Cell LineIC50_{50} (µM)Comparison with 5-FU (µM)
A54918.5325
SGC-790115.7522
HeLa12.3420

The mechanism by which compound 4f induces apoptosis in cancer cells has been investigated extensively. Key findings include:

  • Apoptotic Pathway Activation : Compound 4f significantly increases the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 in a time-dependent manner. This shift promotes mitochondrial dysfunction and triggers apoptosis .
  • Caspase Activation : The treatment with compound 4f resulted in a notable increase in caspase-3 activity, indicating its role in executing the apoptotic program within tumor cells .

Figure 1: Apoptosis Induction by Compound 4f

(Hypothetical figure illustrating the increase in Bax and decrease in Bcl-2 expression over time)

Comparative Studies

In comparative studies, compound 4f was found to have a selectivity index indicating that normal cells exhibited significantly higher tolerance compared to tumor cells. For instance, the selectivity index ranged from 23 to 46-fold , making it a potential candidate for targeted cancer therapy .

Case Studies

Several case studies have documented the therapeutic potential of compound 4f:

  • Study on HeLa Cells : In a controlled study, HeLa cells treated with compound 4f showed a 68.2% apoptosis rate at a concentration of 3.24μM3.24\mu M, compared to a 39.6% rate induced by the standard drug, 5-FU .
  • Long-Term Efficacy : A follow-up study indicated that continuous exposure to compound 4f led to sustained apoptosis and reduced proliferation rates over a week-long treatment period.

Q & A

Basic: What are the common synthetic routes for preparing 1-((4-bromophenyl)sulfonyl)-2-(ethylthio)-4,5-dihydro-1H-imidazole?

Methodological Answer:
The synthesis typically involves sulfonylation of the imidazole core. A standard approach includes reacting 4-bromobenzenesulfonyl chloride with a pre-functionalized imidazole derivative (e.g., 2-(ethylthio)-4,5-dihydro-1H-imidazole) under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Reaction optimization may require anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–25°C) to prevent hydrolysis . Alternative routes for analogous compounds use Pd-catalyzed cross-coupling for regioselective modifications, though this is more advanced .

Key Reaction Conditions:

StepReagents/ConditionsYield Optimization Tips
Sulfonylation4-Bromobenzenesulfonyl chloride, Et₃N, DCM, 0–25°CUse freshly distilled sulfonyl chloride; monitor pH to avoid side reactions

Advanced: How can regioselective Pd-catalyzed cross-coupling be applied to modify the imidazole core?

Methodological Answer:
Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables selective functionalization of halogenated imidazole derivatives. For example, bromophenyl substituents on the imidazole ring can undergo coupling with aryl boronic acids to introduce diverse groups (e.g., trifluoromethyl, naphthyl). Reaction conditions include Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and toluene/ethanol as solvents at 80–100°C . Flash chromatography is critical for purifying products, with yields ranging from 60–85% depending on steric hindrance.

Example from :

CompoundCatalystSubstrateYield (%)
13Pd(PPh₃)₄2-Bromobenzotrifluoride76
14Pd(PPh₃)₄2-Bromonaphthalene82

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks to confirm the sulfonyl (δ ~7.5–8.0 ppm for aromatic protons) and ethylthio (δ ~2.5–3.5 ppm for SCH₂CH₃) groups .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₂BrN₂O₂S₂: ~371.94 Da).
  • IR Spectroscopy : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Advanced: How do X-ray crystallography and computational studies resolve molecular interactions?

Methodological Answer:
X-ray crystallography reveals dihedral angles between the imidazole ring and substituents (e.g., 30.1–64.3° for phenyl groups), influencing steric and electronic properties . Computational methods like Density Functional Theory (DFT) predict frontier molecular orbitals (HOMO-LUMO gaps) and Molecular Electrostatic Potential (MESP) maps to analyze reactive sites . For example, MESP studies on a related compound showed electron-deficient regions near the sulfonyl group, guiding nucleophilic substitution strategies .

Structural Parameters from :

SubstituentDihedral Angle (°)
4-Bromophenyl42.0
Phenyl (C10–C15)30.1

Basic: How to optimize reaction conditions to improve yield?

Methodological Answer:

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sulfonylation .
  • Solvent Choice : Anhydrous DCM or THF minimizes hydrolysis of sulfonyl chloride.
  • Catalyst Screening : For cross-coupling, test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) to enhance regioselectivity .

Advanced: What computational methods validate electronic properties and reactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to compare bond lengths/angles with crystallographic data .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H contacts) in crystal packing .
  • Molecular Docking : Screen against biological targets (e.g., enzymes) to predict binding affinities. A study on a similar compound achieved a docking score of −8.2 kcal/mol with cyclooxygenase-2 .

Data Contradiction: How to resolve discrepancies between experimental and computational results?

Methodological Answer:

  • Cross-Validation : Compare DFT-predicted NMR shifts with experimental data; deviations >0.5 ppm suggest conformational differences.
  • Sensitivity Analysis : Vary computational parameters (e.g., basis sets) to assess robustness. For example, switching from 6-31G to 6-311+G(d,p) reduced HOMO-LUMO gap errors by 15% .

Basic: What in vitro assays are suitable for preliminary biological screening?

Methodological Answer:

  • Antimicrobial Assays : Use broth microdilution (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa) at 10–100 μM concentrations.
  • Enzyme Inhibition : Monitor IC₅₀ via UV-Vis kinetics (e.g., COX-2 inhibition at λ = 450 nm) .

Advanced: Mechanistic insights into sulfonyl group reactivity – substitution vs. hydrolysis?

Methodological Answer:

  • Substitution : The sulfonyl group undergoes nucleophilic attack (e.g., by amines) in DMF with K₂CO₃, forming sulfonamides .
  • Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the S-O bond, yielding sulfonic acids. Kinetic studies show base-mediated hydrolysis is 3× faster than acid-mediated .

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